molecular formula C10H7NaO3S B072267 Sodium 1-naphthalenesulfonate CAS No. 1321-69-3

Sodium 1-naphthalenesulfonate

Cat. No. B072267
CAS RN: 1321-69-3
M. Wt: 230.22 g/mol
InChI Key: HIEHAIZHJZLEPQ-UHFFFAOYSA-M
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Patent
US05093229

Procedure details

133 g of sodium α-naphthalenesulfonate was suspended in a mixture of 260 ml of acetonitrile and 7 ml of dimethylacetamide. 80 ml of phosphorus oxychloride was added dropwise to the suspension while being cooled with water at a temperature of lower than 50° C. After the dropwise addition was completed, the reaction system was further reacted at a temperature of 65° C. for 1 hour. After cooled to 30° C., the reaction mixture was poured into 2 l of ice water. The resulting grayish white crystal was filtered off, and air-dried. The yield was 110.8 g (84.6% of theoretical value). The melting point of the product was 66° to 68° C.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([S:11]([O-:14])(=O)=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[Na+].P(Cl)(Cl)([Cl:18])=O.O>C(#N)C.CC(N(C)C)=O>[C:1]1([S:11]([Cl:18])(=[O:14])=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)[O-].[Na+]
Name
Quantity
260 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
7 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
the reaction system was further reacted at a temperature of 65° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting grayish white crystal was filtered off
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
was 66° to 68° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.